2-Phenylbut-3-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKATXMVVHHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563820 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-11-6 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Phenylbut 3 Enenitrile and Its Derivatives
Direct Synthetic Routes to 2-Phenylbut-3-enenitrile
Direct synthetic routes to this compound offer efficient ways to access this valuable chemical intermediate. These methods include modern transition-metal catalyzed reactions, classical organic reactions, and radical-mediated pathways.
Transition-Metal Catalyzed Approaches
Transition-metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-nitrile bonds, enabling the synthesis of this compound and its derivatives.
Nickel-Catalyzed Hydrocyanation:
Nickel-catalyzed hydrocyanation of vinylarenes, such as styrene (B11656), is a well-established method for producing nitriles. units.itthieme-connect.de This atom-economical reaction involves the addition of hydrogen cyanide (HCN) across the double bond of the vinylarene. thieme-connect.de The use of nickel catalysts, often in conjunction with phosphite (B83602) or phosphine (B1218219) ligands, allows for control over the regioselectivity of the reaction, favoring the branched nitrile product. units.itthieme-connect.de For instance, the hydrocyanation of styrene using a nickel catalyst can yield 2-phenylpropanenitrile, a saturated analog of this compound. The industrial production of adiponitrile (B1665535) from 1,3-butadiene (B125203) utilizes nickel-catalyzed hydrocyanation as a key step. thieme-connect.detue.nl
Palladium-Catalyzed Transformations:
Palladium catalysts are also instrumental in the synthesis of unsaturated nitriles. Palladium-catalyzed cyanation of alkenes is a viable route to compounds like this compound. These reactions often involve the use of a cyanide source and a palladium complex that facilitates the introduction of the nitrile group. Additionally, palladium-catalyzed cross-coupling reactions can be employed to construct the carbon skeleton of these molecules. umanitoba.carsc.org For example, a palladium-catalyzed reaction can couple a phenyl-containing fragment with a butenenitrile synthon.
Classical Organic Reactions
Classical organic reactions remain a cornerstone for the synthesis of many organic compounds, including this compound.
Knoevenagel Condensation and Variants:
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. sigmaaldrich.comalfa-chemistry.com In the context of this compound synthesis, a variant of this reaction can be envisioned where phenylacetonitrile (B145931) (an active methylene compound) reacts with a suitable two-carbon aldehyde equivalent. bhu.ac.in The initial condensation product would then undergo dehydration to yield the desired α,β-unsaturated nitrile. sigmaaldrich.com The reaction conditions can be modified, for instance, by using different catalysts or reaction media to optimize the yield and purity of the product. organic-chemistry.org
Radical-Mediated Synthesis
Radical reactions offer an alternative pathway for the synthesis of complex molecules. These reactions often proceed under mild conditions and can be highly selective. chemrxiv.org A radical-mediated approach to this compound could involve the generation of a radical species that subsequently reacts to form the target molecule. For instance, a radical process could be used to introduce the vinyl group or the nitrile functionality onto a phenyl-containing precursor. rsc.org
Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. nih.gov This section explores methods for the asymmetric synthesis of chiral analogs of this compound.
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. bohrium.com This approach is increasingly recognized as a green and efficient tool for the synthesis of chiral compounds. nih.gov
Hydroxynitrile Lyase-mediated Cyanohydrin Synthesis:
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. elsevierpure.comresearchgate.netftb.com.hr These cyanohydrins are valuable intermediates that can be further transformed into other chiral molecules. rug.nl For example, an (R)- or (S)-selective HNL could be used to convert an appropriate aldehyde into a chiral cyanohydrin, which could then be elaborated to a chiral this compound analogue. elsevierpure.comnih.gov The choice of HNL from different plant or microbial sources allows for the synthesis of either enantiomer of the cyanohydrin. ftb.com.hr
Lipase-catalyzed Resolutions:
Lipases are another class of enzymes widely used in asymmetric synthesis. nih.gov They are particularly effective in the kinetic resolution of racemic mixtures. researchgate.netnih.gov In a lipase-catalyzed resolution, one enantiomer of a racemic substrate is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. scispace.com This strategy can be applied to the resolution of racemic alcohols or esters that are precursors to chiral this compound analogues. For instance, a racemic alcohol containing the 2-phenylbut-3-enyl scaffold could be resolved using a lipase (B570770) to obtain the desired enantiomerically enriched alcohol. nih.gov
Organocatalytic Enantioselective Methods
Organocatalysis involves the use of small organic molecules as catalysts for asymmetric transformations. nih.govrsc.org This field has emerged as a powerful alternative to metal- and enzyme-based catalysis. rsc.org Chiral amines, amino acids, and their derivatives are common organocatalysts. mun.ca An organocatalytic approach to chiral this compound analogues could involve an enantioselective Michael addition or an allylic alkylation reaction. nih.gov For example, a chiral secondary amine catalyst could be used to facilitate the enantioselective addition of a nucleophile to an α,β-unsaturated system, thereby establishing the stereocenter in the final product. mun.ca
Metal-Catalyzed Asymmetric Transformations
The synthesis of chiral molecules is a cornerstone of modern chemistry, and metal-catalyzed asymmetric reactions provide a powerful tool for achieving this goal with high efficiency and selectivity. acs.org Transition metals such as palladium and nickel are frequently employed due to their versatility and tolerance of various functional groups. thieme-connect.de These catalytic systems are crucial in C-C bond-forming reactions, offering a potent alternative for the stereoselective synthesis of alkenes. thieme-connect.de
In the context of this compound derivatives, metal catalysis is instrumental in creating stereogenic centers with a high degree of enantioselectivity. For instance, phosphine-catalyzed asymmetric [1+4] cycloaddition reactions have been developed for substrates like (E)-2-benzoyl-3-phenylbut-2-enenitrile. rsc.org These transformations can produce highly functionalized cyclopentene (B43876) derivatives with moderate to excellent enantioselectivities, reaching up to 97% ee. rsc.org
Copper hydride (CuH) catalysis represents another significant advancement in asymmetric synthesis. The enantioselective CuH-catalyzed 1,4-reduction of α,β-unsaturated esters demonstrates how a chiral bisphosphine-ligated CuH-species can asymmetrically reduce alkenes under mild conditions. nih.gov This methodology has been extended to the direct synthesis of β-chiral amides from α,β-unsaturated carboxylic acids, such as (E)-3-phenylbut-2-enoic acid, a close structural relative of the target nitrile. nih.gov The reaction proceeds with excellent stereoselectivity, showcasing the potential for creating chiral centers at the β-position. nih.gov
Furthermore, enzymatic and chemo-enzymatic strategies are emerging as sustainable alternatives. Ene-reductases (EREDs), for example, are used for the asymmetric bioreduction of activated alkenes. researchgate.net Although an attempt to reduce (E)-3-phenylbut-2-enenitrile with a specific ERED did not result in conversion, the approach highlights the ongoing exploration of biocatalysis for generating chiral nitrile compounds. researchgate.net
Diastereoselective Control in Synthesis
Achieving diastereoselective control is critical when a molecule contains multiple stereocenters. The relative orientation of these centers can be dictated through various synthetic strategies. nih.gov Methods to control relative stereochemistry include kinetic protonation of a nitronate intermediate or allowing the reaction to reach thermodynamic equilibrium. nih.gov
For complex molecules, diastereoselectivity can be engineered through the careful choice of reactants and reaction pathways. In the synthesis of piperidine (B6355638) derivatives, for example, stereocontrol is achieved by linking a nitroketone and phenylmethanimine, followed by a ring-closing condensation. nih.gov The choice of reducing agent for the resulting imine determines the final cis/trans stereochemistry at different carbon centers. nih.gov
Chelation provides another powerful strategy for diastereoselective control. Chelation-controlled conjugate additions can be significantly accelerated by positioning reactive centers in close proximity, effectively mimicking the entropic benefits of intramolecular reactions. duq.edu This approach allows for the stereoselective generation of trisubstituted alkenenitriles. The addition of t-BuLi can activate the intermediate magnesium chelate, permitting alkylation with aldehydes while maintaining complete stereochemical integrity. duq.edu This method facilitates the synthesis of complex tri- and tetra-substituted alkenenitriles that are otherwise challenging to prepare. duq.edu
The synthesis of compounds with non-adjacent quaternary stereocenters represents a significant challenge in stereocontrol. Diastereoselective procedures have been developed to obtain such complex structures, for example, in the synthesis of N-para-methoxybenzyl bis-α,α′-3-(3-phenyl-2-pyrrolidinone)yl substituted ketones. rsc.org These examples, while not directly involving this compound, illustrate the principles that can be applied to control the diastereoselectivity in the synthesis of its more complex derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use more environmentally benign substances. jocpr.comrsc.org
Solvent-Free Conditions and Aqueous Media
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved by performing reactions under solvent-free (neat) conditions or by using water as the reaction medium.
Solvent-free reactions offer significant environmental benefits. A notable example is the synthesis of racemic cyanohydrin O-phosphates from aldehydes and ketones. researchgate.net This process, which can be applied to produce derivatives like (E)-2-(Diethylphosphoryloxy)-4-phenylbut-3-enenitrile, proceeds with stoichiometric amounts of diethyl cyanophosphonate and a catalytic quantity of triethylamine (B128534) at room temperature without any solvent. researchgate.net The reactions are often rapid and result in excellent yields. researchgate.net Research into organocatalyzed model reactions has also demonstrated that solvent-free conditions can lead to high conversions, sometimes as high as 91%. nih.gov
Table 1: Comparison of Solvent vs. Solvent-Free Conditions in a Model Organocatalyzed Reaction nih.gov
| Entry | Solvent | Conversion (%) |
|---|---|---|
| 1 | Toluene | >99 |
| 2 | CPME | >99 |
| 3 | NBP | 90 |
| 4 | GVL | 40 |
| 5 | 2-MeTHF | 52 |
| 6 | Neat (Solvent-Free) | 91 |
This table is based on data from a model asymmetric sulfenylation reaction and illustrates the viability of solvent-free conditions.
The use of aqueous media is another cornerstone of green synthesis. scirp.org Water is a safe, non-toxic, and abundant solvent. The synthesis of (E)-3-Phenylbut-2-enoic acid, a related carboxylic acid, has been successfully performed in an aqueous medium. scirp.org Similarly, derivatives such as (E)-2-ethyl-2-methyl-4-phenylbut-3-enenitrile have been synthesized in aqueous reaction media, demonstrating the feasibility of this approach for nitrile-containing compounds. doi.org Deep eutectic solvents (DES), which are often biodegradable and have low toxicity, also serve as green alternatives, as shown in the synthesis of 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile. researchgate.net
Atom Economy and Sustainable Reagents
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design synthetic methods that maximize the integration of all materials used in the process. acs.orgwordpress.com
The formula for calculating atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org
Reactions with high atom economy are inherently more sustainable because they generate less waste. savemyexams.com Addition reactions, for instance, are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the final product, resulting in a 100% atom economy. savemyexams.com In contrast, substitution and elimination reactions produce by-products, which lowers their atom economy. savemyexams.com
Reactivity and Chemical Transformations of 2 Phenylbut 3 Enenitrile
Transformations Involving the Nitrile Functional Group
The nitrile group in 2-phenylbut-3-enenitrile is a key site for various chemical reactions, including nucleophilic additions, reductions, and hydrolysis.
Nucleophilic Additions to the Nitrile
The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. For instance, organometallic reagents such as Grignard reagents or organolithium reagents can add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. pressbooks.pub While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of nitriles suggests this pathway is viable.
Furthermore, the nitrile group can participate in addition reactions with other nucleophiles. For example, the reaction of (E)-3-phenylsulfonylprop-2-enenitrile with various sulfur, oxygen, and carbon-based nucleophiles proceeds via a regiospecific addition-elimination sequence to yield β-substituted α,β-unsaturated nitriles. scispace.com This highlights the potential for similar transformations with this compound, where the phenyl group would influence the regioselectivity of the addition.
Reductions to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine (R-CH₂NH₂). pressbooks.puborganic-chemistry.org This transformation involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. pressbooks.pub Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to effectively reduce a variety of nitriles to primary amines. organic-chemistry.org
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). pressbooks.pub This reagent allows for the controlled addition of one hydride equivalent, which, upon aqueous workup, hydrolyzes the intermediate imine to the corresponding aldehyde.
A summary of common reducing agents for nitriles is presented in the table below.
| Reagent | Product | Reference |
| Lithium aluminum hydride (LiAlH₄) | Primary Amine | pressbooks.pub |
| Diisopropylaminoborane/LiBH₄ (catalytic) | Primary Amine | organic-chemistry.org |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | pressbooks.pub |
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. pressbooks.pub
Base-Catalyzed Hydrolysis: Treatment with an aqueous alkali solution, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. libretexts.orgsavemyexams.com Initially, a carboxylate salt and ammonia (B1221849) are formed. libretexts.org Subsequent acidification protonates the carboxylate to give the final carboxylic acid. libretexts.orgchemistrysteps.com
The general scheme for nitrile hydrolysis is as follows: R-C≡N + 2 H₂O → R-COOH + NH₃
Reactions of the Alkene Moiety (But-3-en- portion)
The but-3-ene portion of this compound provides another site for chemical modification, primarily through reactions of the carbon-carbon double bond.
Hydrogenation and Reduction Strategies
The alkene double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. libretexts.org The reaction results in the formation of a saturated alkane, where two hydrogen atoms are added across the double bond. libretexts.org This addition usually occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org While specific studies on the selective hydrogenation of the alkene in this compound without affecting the nitrile group were not found in the initial search, such selectivity can often be achieved by careful choice of catalyst and reaction conditions.
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
The alkene moiety of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. The conjugated system in the molecule enhances its reactivity in such transformations.
[2+2] Cycloaddition: [2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. While specific examples involving this compound were not prominent in the search results, the general principle of [2+2+2] cycloadditions for synthesizing carbo- and heterocycles is well-established and often catalyzed by organometallic complexes. rsc.org
Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. In the context of this compound, it would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the nitrile group. The phenyl group can also influence the stereoselectivity of the reaction. While direct examples of Diels-Alder reactions with this compound were not found, the analogous compound (E)-3-phenylsulfonylprop-2-enenitrile is noted for its high dienophilic reactivity, undergoing facile cycloadditions with various dienes. scispace.com This suggests that this compound would also be a competent dienophile in Diels-Alder reactions.
Furthermore, [3+2] cycloaddition reactions are also a possibility. For example, reactions of nitrones with alkenes can lead to the formation of five-membered heterocyclic rings. nih.gov
Electrophilic and Nucleophilic Additions to the Double Bond
The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of saturated and functionalized products.
Electrophilic Additions:
The double bond in alkenes is an area of high electron density, making it prone to attack by electron-deficient species known as electrophiles. savemyexams.com In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking the electrophile. libretexts.org This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. lasalle.edu
For example, the reaction of an alkene with a hydrogen halide (HX) begins with the protonation of the double bond to form the more stable carbocation, followed by the attack of the halide ion. lasalle.edu Similarly, the addition of halogens like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. lasalle.edu
Nucleophilic Additions:
The presence of the electron-withdrawing nitrile group can activate the double bond of this compound towards nucleophilic attack, particularly in a Michael addition fashion. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated nitrile.
For instance, (E)-3-phenylsulfonylprop-2-enenitrile, a related α,β-unsaturated nitrile, reacts with various sulfur, oxygen, and carbon-based nucleophiles. scispace.com The reaction proceeds via a regiospecific addition-elimination sequence to yield (E)-configured β-substituted α,β-unsaturated nitriles in good yields. scispace.com This suggests that this compound could undergo similar transformations, providing a pathway to a diverse range of substituted butenenitrile derivatives. The regioselectivity of nucleophilic addition to alkenes with different electron-withdrawing groups at C-1 and C-2 can be influenced by the relative stabilities of the potential intermediate carbanionic species. scispace.com
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. acs.org This transformation is catalyzed by transition-metal carbene complexes, most notably those based on ruthenium and molybdenum, often referred to as Grubbs and Schrock catalysts, respectively. acs.org These catalysts are effective for various types of metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). acs.org
The generally accepted mechanism for olefin metathesis proceeds through the formation of a metallacyclobutane intermediate. harvard.edu Ruthenium-based catalysts, in particular, are known for their tolerance to a wide range of functional groups and their stability in air and moisture. harvard.edu
While specific examples of olefin metathesis involving this compound are not extensively documented in the provided results, the presence of the terminal double bond makes it a suitable substrate for cross-metathesis reactions. For example, a phosphine-free ruthenium carbene complex has been shown to be highly active for the cross-metathesis of acrylonitrile (B1666552) with various functionalized olefins. rsc.org This suggests that this compound could potentially undergo similar reactions with other olefins to generate new, more complex unsaturated nitriles.
Table 1: Selected Olefin Metathesis Catalysts
| Catalyst | Description |
| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with tricyclohexylphosphine (B42057) ligands, known for its stability and functional group tolerance. harvard.edu |
| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, exhibiting higher activity than the first-generation catalyst. harvard.edu |
| Schrock's Catalyst | A molybdenum-based catalyst, highly reactive and useful for the metathesis of sterically demanding olefins. acs.org |
This table is generated based on general knowledge of olefin metathesis catalysts and is not exhaustive.
Transformations Involving the Phenyl Group
The phenyl group of this compound can undergo a variety of reactions to introduce new functional groups or to be coupled with other molecular fragments.
Aromatic Functionalization Reactions
Directed aromatic functionalization allows for the regioselective introduction of substituents onto an aromatic ring. nih.gov One of the most prominent methods is directed ortho-metalation (DoM), where a heteroatom-containing directing group guides the deprotonation of the ortho-position by a strong base, followed by quenching with an electrophile. nih.gov
While the nitrile group itself is not a classical directing group for DoM, the phenyl group in this compound can be subjected to various electrophilic aromatic substitution reactions. The substitution pattern will be dictated by the directing effect of the alkyl substituent on the benzene (B151609) ring. Furthermore, modern C-H activation/functionalization methodologies, often catalyzed by transition metals, provide powerful tools for the direct introduction of functional groups onto aromatic rings, potentially at positions that are not easily accessible through classical electrophilic substitution. nih.gov
Cross-Coupling Methodologies (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide or triflate, is a particularly versatile and widely used method. sigmaaldrich.com
For this compound to participate directly in a Suzuki coupling, the phenyl group would need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Alternatively, a boronic acid or ester could be installed on the phenyl ring, which could then be coupled with an aryl or vinyl halide.
Research on related systems provides insights into the potential of such reactions. For example, the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates has been shown to be stereoselective, with the outcome (retention or inversion of configuration) being dependent on the palladium catalyst's ligand. beilstein-journals.org This highlights the fine-tuning possible in these reactions. While a direct example with this compound is not provided, the principles of Suzuki coupling are broadly applicable.
Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling
| Catalyst/Ligand | Application |
| Pd(PPh₃)₄ | A versatile catalyst for various cross-coupling reactions, including Suzuki coupling. beilstein-journals.org |
| Pd(dppf)Cl₂ | Often used in Suzuki couplings, can influence the stereochemical outcome. beilstein-journals.org |
| Buchwald Ligands | A class of bulky, electron-rich phosphine (B1218219) ligands that promote efficient cross-coupling of a wide range of substrates. sigmaaldrich.com |
This table is generated based on general knowledge of cross-coupling reactions and is not exhaustive.
Cascade and Multicomponent Reactions Incorporating this compound Motifs
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. arkat-usa.org Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. rug.nlrsc.org These approaches are highly efficient for building molecular complexity from simple precursors. mdpi.com
The structural motifs present in this compound make it an attractive component for such reactions. For example, enzymatic cascade reactions have been developed for the synthesis of chiral α-hydroxy-γ-aryl-β,γ-unsaturated acids, which share structural similarities with derivatives of this compound. csic.es These cascades often involve an initial aldol (B89426) condensation followed by a reduction step. csic.es
Furthermore, the α,β-unsaturated nitrile functionality is a key component in various MCRs. For instance, a domino three-component reaction involving a Michael addition has been reported for the synthesis of complex heterocyclic structures. molaid.com Organocatalytic cascade reactions, such as those proceeding via trienamine activation, can be used to construct complex polycyclic systems. mdpi.com While specific examples detailing the use of this compound in such complex transformations are not explicitly detailed in the search results, its structure is well-suited for incorporation into the design of novel cascade and multicomponent reactions.
Derivatization and Structural Analogues of 2 Phenylbut 3 Enenitrile
Synthesis of Substituted 2-Phenylbut-3-enenitrile Derivatives
The synthesis of substituted derivatives of this compound can be achieved through several methodologies, including reactions that build upon the core structure or construct the substituted framework from different starting materials.
One approach involves the Knoevenagel condensation. For instance, the reaction of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile with acetophenone (B1666503) yields 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile. researchgate.net This product can then undergo further reactions, such as condensation with aromatic aldehydes in the presence of piperidine (B6355638), to introduce additional substituents. researchgate.net
Another method for creating substituted analogues is through the Vilsmeier-Haack reaction. While not directly starting from this compound, this reaction on related structures like 4-phenyl-but-3-enenitrile with phosphorus oxychloride and dimethylformamide (DMF) can lead to the formation of chloro- and cyano-substituted pyridine (B92270) carboxaldehydes, which can be considered highly modified derivatives. google.com For example, reacting 4-phenyl-but-3-enenitrile under these conditions can produce 2-chloro-4-phenyl-3-pyridinecarboxaldehyde. google.com
The introduction of substituents can also be accomplished via chelation-controlled conjugate additions. Grignard reagents can add to α-hydroxy alkynenitriles in a stereoselective manner to generate tri-substituted alkenenitriles. duq.edu This method offers a pathway to derivatives with specific stereochemistry at the double bond.
The following table summarizes some examples of substituted derivatives and the methods used for their synthesis.
| Derivative Name | Starting Materials | Reagents and Conditions | Reference |
| 2-(4,5-Dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile | 2-(4,5-Dihydro-4-oxothiazol-2-yl)acetonitrile, Acetophenone | Solvent-free Knoevenagel condensation | researchgate.net |
| 2-Chloro-4-phenyl-3-pyridinecarboxaldehyde | 4-Phenyl-but-3-enenitrile | Phosphorus oxychloride, DMF | google.com |
| Tri-substituted alkenenitriles | α-Hydroxy alkynenitriles, Grignard reagents | Chelation-controlled conjugate addition | duq.edu |
Functional Group Interconversions on the this compound Scaffold
The nitrile and alkene functionalities of the this compound scaffold allow for a variety of functional group interconversions, leading to a broader range of derivatives. These transformations are fundamental in organic synthesis for creating new molecules from a common intermediate.
The nitrile group (C≡N) is a versatile functional group that can be converted into several other moieties. vanderbilt.educompoundchem.com Common transformations include:
Reduction to Amines: The nitrile can be reduced to a primary amine (CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.educompoundchem.com
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid (COOH). compoundchem.com
Conversion to Aldehydes: Partial reduction of the nitrile using reagents like diisobutylaluminium hydride (DIBAL-H) can afford an aldehyde (CHO). vanderbilt.edu
The vinyl group (CH=CH₂) also presents opportunities for functionalization:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Catalytic hydrogenation can saturate the double bond, converting the butenenitrile to a butanenitrile derivative.
Addition Reactions: Halogens, hydrogen halides, and other reagents can add across the double bond to introduce new functional groups.
A specific example of a functional group interconversion is the synthesis of 2-methyl-2-phenylbut-3-enenitrile, which demonstrates modifications at the α-position to the nitrile. rsc.org
The following table provides a summary of potential functional group interconversions on the this compound scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Nitrile (C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (CH₂NH₂) |
| Nitrile (C≡N) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (COOH) |
| Nitrile (C≡N) | DIBAL-H | Aldehyde (CHO) |
| Alkene (C=C) | H₂/Catalyst | Alkane (C-C) |
Chiral Derivatives and Enantiomerically Pure Analogues
The synthesis of chiral derivatives and enantiomerically pure analogues of this compound is of significant interest for applications in asymmetric synthesis and the development of stereochemically defined molecules.
One notable approach involves the use of chiral auxiliaries. For instance, 2-(L-ephedrino)-4-phenylbut-3-enenitrile has been used as a chiral α-amino alkenenitrile. ntu.edu.tw Alkylation of the allylic anion generated from this compound occurs with high stereoselectivity, leading to products with a preferred configuration at the newly formed stereocenter. ntu.edu.tw This method has been applied to the synthesis of optically active β,γ-disubstituted carboxylic acids. ntu.edu.tw
Enzymatic methods also provide a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as Candida rugosa lipase (B570770) and Pseudomonas cepacia lipase, have been shown to exhibit high enantioselectivity in the alcoholysis of racemic 2-acetoxy-4-phenyl-(E)-but-3-enenitrile. researchgate.net This kinetic resolution allows for the separation of the (R)- and (S)-enantiomers with high enantiomeric excess. researchgate.net Similarly, (S)-hydroxynitrile lyase from Hevea brasiliensis can be used to convert cinnamaldehyde (B126680) into (S)-(-)-2-hydroxy-4-phenyl-(E)-but-3-enenitrile with good selectivity under optimized conditions. researchgate.net
Another strategy involves catalytic enantioselective reactions. For example, the molybdenum-catalyzed enantioselective allylic alkylation of cinnamyl methyl carbonate can be a key step in the synthesis of enantiomerically enriched precursors to chiral this compound derivatives. nih.gov
The following table highlights some chiral derivatives and the methods used to achieve their enantiomeric purity.
| Chiral Derivative/Analogue | Method | Key Features | Reference |
| (4R)-Alkylated 2-(L-ephedrino)-4-phenylbut-3-enenitrile derivatives | Asymmetric alkylation with a chiral auxiliary | High stereoselectivity at C-4 | ntu.edu.tw |
| (R)- and (S)-2-Acetoxy-4-phenyl-(E)-but-3-enenitrile | Lipase-mediated kinetic resolution | High enantiomeric excess (>99%) | researchgate.net |
| (S)-(-)-2-Hydroxy-4-phenyl-(E)-but-3-enenitrile | Enzymatic synthesis using (S)-hydroxynitrile lyase | Good selectivity | researchgate.net |
| (R)-2-(Benzoyloxy)-4-phenylbut-3-enenitrile | Synthesis from chiral precursors | Utilized in studies of kinetic frameworks | ua.es |
Heteroatom-Substituted this compound Frameworks
The introduction of heteroatoms into the this compound framework can significantly alter its chemical properties and reactivity, opening up new avenues for derivatization and applications.
A key example is the synthesis of 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile, which incorporates a thiazole (B1198619) ring, a sulfur- and nitrogen-containing heterocycle. researchgate.net This compound serves as a versatile intermediate for further synthetic transformations. For instance, it can react with phenyl isothiocyanate to form a substituted pyridine derivative or undergo cyclization with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield pyrano[2,3-d]thiazole derivatives. researchgate.net Furthermore, its reaction with elemental sulfur leads to the formation of a substituted thiophene (B33073), demonstrating the utility of this heteroatom-substituted framework in constructing other heterocyclic systems via the Gewald reaction. researchgate.net
Another example involves the reaction of 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with alcohols to produce substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates. researchgate.netbohrium.com These complex molecules contain multiple heteroatoms within furan (B31954) and thiophene rings, attached to a butenoate backbone that is structurally related to this compound.
The synthesis of these heteroatom-substituted frameworks often involves multi-step sequences or condensation reactions that bring together different heterocyclic precursors with components that form the butenenitrile or a related structural motif.
The table below presents examples of heteroatom-substituted frameworks related to this compound.
| Heteroatom-Substituted Framework | Synthetic Approach | Potential for Further Derivatization | Reference |
| 2-(4,5-Dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile | Knoevenagel condensation | Synthesis of pyridines, pyranothiazoles, and thiophenes | researchgate.net |
| Substituted 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates | Reaction of a substituted furanone with alcohols | Further modification of the ester and thiophene moieties | researchgate.netbohrium.com |
Applications of 2 Phenylbut 3 Enenitrile As a Versatile Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The strategic placement of functional groups in 2-phenylbut-3-enenitrile makes it an ideal starting point for building sophisticated molecular architectures. Chemists utilize it as a foundational block, modifying its structure through various chemical reactions to access more complex, non-cyclic molecules.
A notable application is in nickel-catalyzed hydrocyanation reactions. These reactions allow for the regio- and stereoselective addition of a cyano group across allene (B1206475) derivatives, leading to the formation of substituted this compound compounds. This protocol demonstrates the ability to further functionalize the butenenitrile backbone, creating a variety of derivatives with controlled stereochemistry. For instance, the reaction of different allenes with a cyanide source in the presence of a nickel catalyst yields (E)-alkenenitriles, showcasing the modification of the core structure to introduce substituents like cyclohexyl and tert-butyl groups at the C2 position. rsc.org
| Substrate (Allene) | Catalyst System | Product | Yield | Reference |
| Cyclohexylallene | Ni(cod)₂ / dcypt | (E)-2-cyclohexyl-4-phenylbut-3-enenitrile | 84% | rsc.org |
| tert-Butylallene | Ni(cod)₂ / dcypt | (E)-2-(tert-butyl)-4-phenylbut-3-enenitrile | 88% | rsc.org |
| N-(4-phenylbuta-2,3-dien-1-yl)sulfonamide | Ni(cod)₂ / dcypt | (E)-N-(2-cyano-4-phenylbut-3-en-1-yl)-4-methyl-N-phenylbenzenesulfonamide | 82% | rsc.org |
Table 1: Nickel-Catalyzed Synthesis of Substituted this compound Derivatives
Role in Heterocyclic Compound Synthesis
The reactivity of this compound and its derivatives is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and materials.
The nitrile and alkene functionalities are key to constructing various nitrogen-containing rings. Cascade reactions and multicomponent strategies often employ derivatives of this compound to build complex heterocyclic systems in a single step.
For example, a derivative, 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile, serves as a precursor for fused pyridazine (B1198779) derivatives. Its reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyridazinone ring fused to the thiazole (B1198619) system. researchgate.net In another fascinating reaction, 2-methylquinoline (B7769805) reacts with 3-phenylprop-2-ynenitrile (a structural relative of this compound) in a double functionalization process. This stereoselective reaction results in the formation of a complex quinoline (B57606) derivative, (2E,4E)-4-{1-[(Z)-2-cyano-1-phenylethenyl]quinolin-2(1H)-ylidene}-3-phenylbut-2-enenitrile, in good yields. researchgate.netresearchgate.net
Furthermore, enaminonitriles, which can be synthesized from the related 3-phenylbut-2-enenitrile, are versatile intermediates for nitrogen heterocycles. mdpi.com A catalyst-free, microwave-mediated reaction between enaminonitriles and benzohydrazides provides an eco-friendly route to 1,2,4-triazolo[1,5-a]pyridines. mdpi.com
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile | Hydrazine hydrate | Pyridazinothiazole | researchgate.net |
| 2-methylquinoline | 3-Phenylprop-2-ynenitrile, KOH, H₂O | Substituted Quinoline | researchgate.netresearchgate.net |
| Enaminonitrile (from 3-phenylbut-2-enenitrile) | Benzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine | mdpi.com |
Table 2: Synthesis of Nitrogen-Containing Heterocycles
The phenylbut-3-ene scaffold is also implicated in the synthesis of oxygen-containing heterocycles. While direct examples starting from this compound are less prominent in the surveyed literature, the utility of the core structure is demonstrated by related molecules. For instance, the tandem Prins cyclization, a powerful method for constructing tetrahydropyran (B127337) rings, can utilize structurally similar homoallylic alcohols. researchgate.net The reaction of trans-4-phenyl-but-3-en-1-ol with salicylic (B10762653) aldehyde, initiated by a catalyst like SnCl₄, undergoes a tandem Prins condensation to form complex furanochromene compounds with yields up to 88%. researchgate.net This highlights the potential of the C4-phenylalkenyl framework, present in this compound, for the construction of oxygenated ring systems.
The synthesis of sulfur-containing heterocycles can also be achieved using derivatives of this compound. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, is a prime example. The reaction of 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile with elemental sulfur in the presence of a base like triethylamine (B128534) affords a 2-(2-amino-4-phenylthiophen-3-yl)thiazol-4(5H)-one derivative in a respectable yield of 56%. researchgate.net This transformation effectively uses the activated methylene (B1212753) group (alpha to the nitrile) and the nitrile group itself to construct the thiophene (B33073) ring. researchgate.net
Construction of Chiral Scaffolds and Stereodefined Products
A significant application of this compound lies in asymmetric synthesis, where it is used to create molecules with specific three-dimensional arrangements (stereochemistry). This is crucial for the development of pharmaceuticals, where often only one enantiomer (a non-superimposable mirror image) of a molecule is biologically active.
One approach involves the asymmetric alkylation of a chiral derivative. When 2-(L-ephedrino)-4-phenylbut-3-enenitrile is treated with a strong base to form an allylic anion, subsequent reaction with an alkylating agent occurs exclusively at the C-4 position. rsc.org This reaction proceeds with high stereoselectivity, predominantly yielding the (4R)-configuration, especially when conducted in a mixture of hexamethylphosphoramide (B148902) and lithium iodide. rsc.org
Another powerful technique is enzyme-mediated kinetic resolution. Lipases, a class of enzymes, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of both. researchgate.net For instance, the alcoholysis of racemic 2-acetoxy-4-phenyl-(E)-but-3-enenitrile with n-butanol in the presence of specific lipases can produce either the (R)- or (S)-enantiomer in high yield (90%) and excellent enantiomeric excess (>99%). researchgate.net Candida rugosa lipase (B570770) shows selectivity for the (R)-ester, while Pseudomonas cepacia lipase is selective for the (S)-ester. researchgate.net
| Method | Substrate | Key Reagent/Catalyst | Product Feature | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | 2-(L-ephedrino)-4-phenylbut-3-enenitrile | LDA, HMPA, LiI | Predominantly (4R)-configuration | High Stereoselectivity | rsc.org |
| Enzymatic Resolution | Racemic 2-acetoxy-4-phenyl-(E)-but-3-enenitrile | Candida rugosa lipase | (R)-enantiomer | >99% | researchgate.net |
| Enzymatic Resolution | Racemic 2-acetoxy-4-phenyl-(E)-but-3-enenitrile | Pseudomonas cepacia lipase | (S)-enantiomer | >99% | researchgate.net |
Table 3: Stereoselective Syntheses Involving this compound Derivatives
Building Block for Natural Product Synthesis
The versatility of this compound and its derivatives, particularly the ability to generate stereodefined products, makes them valuable building blocks for the synthesis of complex molecules, including natural products. The chiral cyanohydrins and related structures that can be synthesized from this scaffold are common motifs in various biologically active compounds. researchgate.net While its role as a precursor provides access to key structural units found in nature, specific examples of its direct incorporation into a completed total synthesis of a natural product are not widely documented in the surveyed scientific literature. However, its utility in creating chiral scaffolds demonstrates its potential as a strategic starting material for such complex synthetic endeavors. rsc.orgresearchgate.net
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms for 2-Phenylbut-3-enenitrile Transformations
The reaction mechanisms involving this compound are diverse, reflecting its versatile chemical nature. The conjugated system, encompassing the phenyl group, the double bond, and the nitrile group, allows for a range of reactions including cycloadditions, rearrangements, and nucleophilic additions.
For instance, in the context of rearrangement reactions, studies on analogous systems like 4-arylbut-3-enoic acids have shown that intermediates can undergo complex transformations. These can involve the formation of cyclic intermediates and subsequent rearrangements, with the specific pathway often dictated by the reaction conditions and the nature of the substituents.
In other transformations, such as those involving metal catalysts, the mechanism can be intricate. For example, the formation of related compounds can proceed through intermediates where the stereochemistry of the final product is determined by the specific coordination to the metal center and subsequent migratory insertions or reductive eliminations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. rflow.ai DFT calculations allow for the prediction of various molecular properties and the exploration of reaction mechanisms at a computational level.
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. rflow.aigoogle.com For this compound, this involves finding the lowest energy conformation by considering the rotational freedom around the single bonds. The planarity of the conjugated system and the orientation of the phenyl group relative to the butenenitrile backbone are key structural parameters determined through geometry optimization. This analysis is crucial as the conformation of the molecule can significantly influence its reactivity.
DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway. arxiv.org By identifying the transition state structure, chemists can gain insight into the geometry of the activated complex and the bonds that are being formed and broken.
Furthermore, DFT can be used to calculate the energy barrier of a reaction, also known as the activation energy. This is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. For transformations of this compound, comparing the energy barriers of different possible pathways allows for the prediction of the most likely reaction mechanism.
For example, in cycloaddition reactions, DFT can be used to determine the activation energies for the formation of different regio- and stereoisomers, thereby explaining the observed selectivity of the reaction. nih.gov
Table 1: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Description | Application to this compound |
| Fukui Function (f(r)) | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. researchgate.netresearchgate.net | Predicts the regioselectivity of addition reactions to the double bond and nitrile group. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. mdpi.com | Quantifies the overall electrophilic nature of the molecule, useful in predicting its behavior in polar reactions. |
| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. mdpi.com | Characterizes the nucleophilic potential of the molecule, for instance, the phenyl ring. |
DFT calculations can be a powerful tool for predicting and rationalizing the stereoselectivity of reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. arxiv.org
For reactions involving this compound that create new stereocenters, DFT can be used to model the interactions in the transition state that favor the formation of one stereoisomer over another. This could involve analyzing steric hindrance, electronic interactions, or the influence of a chiral catalyst. The ability to predict stereoselectivity is of immense importance in the synthesis of enantiomerically pure compounds.
Molecular Dynamics Simulations
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Simulate the approach of a reactant to the molecule, providing insights into the initial stages of a reaction.
Study the behavior of the molecule in a biological environment, such as its interaction with an enzyme active site. nih.gov
By combining the insights from DFT calculations and MD simulations, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Kinetic Studies and Reaction Rate Determination
Kinetic studies and the determination of reaction rates are crucial for understanding the mechanisms of chemical transformations involving this compound and its derivatives. Research in this area has explored both enzymatic and chemical synthesis routes, revealing key factors that govern the speed and efficiency of these reactions.
Detailed research findings have elucidated how reaction conditions and catalysts influence the synthesis and conversion of related compounds. For instance, in the lipase-mediated synthesis of the enantiomers of 2-acetoxy-4-phenyl-(E)-but-3-enenitrile, high yields of 90% have been achieved. researchgate.net Although detailed kinetic parameters for this specific reaction are not provided, studies on the enzymatic resolution of a structurally similar precursor, ethyl-(R)-2-hydroxy-4-phenylbutyrate, have estimated the apparent maximum reaction rate (Vmax,app) to be 1623 ± 81.15 mM/h/g and the Michaelis constant (Km,app) to be 0.13 ± 0.07 M. researchgate.net
Enzymatic studies using hydroxynitrile lyase (HNL) for the synthesis of (2R)-2-hydroxy-4-phenylbut-3-enenitrile from 3-phenylprop-2-enal have provided specific conversion data over time. The reaction progress highlights the efficiency of the biocatalyst, although a decrease in enantiomeric excess (ee) over time was noted, which is attributed to the racemization of the cyanohydrin product in the buffer solution. scispace.com
Table 1: Enzymatic Synthesis of (2R)-2-hydroxy-4-phenylbut-3-enenitrile using DtHNL1 scispace.com
| Time (hours) | Conversion (%) |
|---|---|
| 5.3 | 82.3 |
| 46.6 | 95.2 |
| 88.2 | 94.5 |
| 98.2 | 92.6 |
The choice of solvent and reaction time has also been shown to significantly impact reaction outcomes in chemical synthesis. In a three-component reaction to produce (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, the solvent played a critical role in the product yield. mdpi.com
Table 2: Effect of Solvent and Time on Product Yield mdpi.com
| Solvent | Time (hours) | Yield (%) |
|---|---|---|
| Acetonitrile | 5 | 24 - 28 |
| 1,2-Dichloroethane | 80 | 70 - 76 |
Mechanistic insights have also been gained from kinetic isotope effect (KIE) studies on related molecules. For the α-amination of a carboxylic acid analogous to a precursor of this compound, a KIE value (kH/kD) of 2.0 was determined. researchgate.net This indicates that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. researchgate.net Furthermore, the observation of alkene isomerization during the reaction of (Z)-4-phenylbut-3-enoic acid suggests a radical mechanism involving an allylic radical intermediate. researchgate.net
However, conducting kinetic studies is not always straightforward. Researchers have noted that kinetic investigations on certain catalytic systems, such as those using titanium(IV) alkoxide, can be challenging. ua.es In some instances, planned kinetic studies were not pursued due to issues with reproducibility. umanitoba.ca Additionally, not all enzymatic systems are effective; in one study, an enoate reductase failed to produce any conversion of (E)-3-phenylbut-2-enenitrile, even though the enzyme was effective on other α,β-unsaturated nitriles. researchgate.net
Advanced Analytical Methodologies for 2 Phenylbut 3 Enenitrile Research
Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the molecular structure of 2-Phenylbut-3-enenitrile and its derivatives relies heavily on a combination of spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum allows for the identification of the vinyl (C=C) and phenyl protons, which typically appear in the δ 5-8 ppm region. The coupling constants between these protons are critical for assigning the stereochemistry (E/Z isomerism) of the double bond.
¹³C NMR: The carbon NMR spectrum is used to confirm the presence of key functional groups. The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the δ 110-125 ppm range. syncrest.com The carbons of the alkene and the phenyl group also show distinct signals that complete the structural picture. acs.orgresearchgate.net
Advanced NMR Techniques: Methods like DEPT-135 (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. For chiral derivatives of this compound, specialized NMR techniques using chiral solvating or derivatizing agents, such as Mosher's acid (MPA), can be employed to assign the absolute configuration of stereocenters by analyzing the differences in chemical shifts (Δδ) between diastereomeric derivatives. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| (E)-2-hydroxy-4-phenylbut-3-enenitrile | ¹H NMR (500 MHz) | CDCl₃ | 5.11 (d, 1H), 6.17-6.21 (m, 1H), 6.81 (d, 1H), 7.31-7.42 (m, 5H) researchgate.net |
| (E)-2-hydroxy-4-phenylbut-3-enenitrile | ¹³C NMR (125 MHz) | CDCl₃ | 70.4, 118.3, 125.1, 128.3, 128.6, 142.6 researchgate.net |
| (E)-2,2-dimethyl-4-phenyl-4-(phenylselanyl)but-3-enenitrile | ¹H NMR (400 MHz) | CDCl₃ | 7.48 (d, 2H), 7.28-7.30 (m, 8H), 5.62 (s, 1H), 1.34 (s, 6H) jove.com |
Mass Spectrometry (MS) Mass spectrometry is vital for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. jove.comCurrent time information in Vanderburgh County, US.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to separate the compound from a mixture and obtain its mass spectrum, which can be used to confirm its molecular weight and identify impurities by comparing fragmentation patterns with spectral libraries. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its defining features.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band appears in the range of 2200–2260 cm⁻¹. syncrest.comresearchgate.net
Alkene (C=C) Stretch: An absorption band in the 1620–1680 cm⁻¹ region confirms the presence of the carbon-carbon double bond. syncrest.com
Aromatic C-H and C=C Stretches: Absorptions corresponding to the phenyl group are also observed.
Table 2: Characteristic IR Absorption Frequencies for this compound Analogues
| Compound | Technique | Characteristic Bands (cm⁻¹) |
|---|---|---|
| (E)-2-hydroxy-4-phenylbut-3-enenitrile | KBr | 3431 (br, OH), 2243 (CN) researchgate.net |
| (E)-2,2-dimethyl-4-phenyl-4-(phenylselanyl)but-3-enenitrile | ATR | 2237.0 (CN), 1623.3 (C=C) jove.com |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, for chiral variants, determining the enantiomeric excess (e.e.).
Thin-Layer Chromatography (TLC) TLC is a fundamental technique used for the rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture. jove.comresearchgate.netnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized under UV light. jove.comrsc.org The retention factor (Rf) value is a key parameter for identification and for optimizing conditions for large-scale purification by column chromatography. jove.com
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for both qualitative and quantitative analysis. It separates volatile compounds in a mixture, which are then detected by a mass spectrometer. This method is widely used in impurity profiling, where it can detect and help identify by-products even at low concentrations. researchgate.netvapourtec.comacs.org
Chiral High-Performance Liquid Chromatography (HPLC) For chiral versions of this compound, determining the enantiomeric excess is critical. Chiral HPLC is the gold standard for this purpose. consensus.appuniversiteitleiden.nl The method uses a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers. wiley-vch.de This results in different retention times for each enantiomer, and the relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess. rsc.orgvapourtec.comornl.gov
Table 3: Chromatographic Data for Analysis of this compound Derivatives
| Compound / Analysis | Method | Stationary Phase / Column | Mobile Phase / Conditions | Result |
|---|---|---|---|---|
| (2R,3E)-2-(Benzoyloxy)-4-phenylbut-3-enenitrile | TLC | Silica Gel | n-hexane/ethyl acetate | Rf = 0.56 vapourtec.com |
| (2R,3E)-2-(Benzoyloxy)-4-phenylbut-3-enenitrile | Chiral HPLC | Daicel, Chiralpack AS | Not specified | Enantiomeric excess determination vapourtec.com |
| (E)-2,2-dimethyl-4-phenyl-4-(phenylselanyl)but-3-enenitrile | TLC | Silica Gel | petroleum ether:AcOEt=40:1 | Rf = 0.32 jove.com |
In-situ Reaction Monitoring Techniques
Modern synthetic chemistry increasingly relies on in-situ monitoring to gain deep mechanistic insights and to optimize reaction conditions in real-time. These advanced techniques are highly applicable to the synthesis of this compound.
Operando Spectroscopy Operando spectroscopy is a powerful methodology where a spectroscopic measurement is performed simultaneously with the measurement of catalytic activity under actual reaction conditions. researchgate.netyoutube.com This allows for direct correlation between the structural state of a catalyst or intermediate species and the reaction outcome. For nitrile syntheses, techniques like Operando IR or X-ray Absorption Spectroscopy (XAS) can be used. researchgate.netrsc.org For instance, Operando IR could track the disappearance of a precursor's functional group and the appearance of the characteristic nitrile stretch (~2250 cm⁻¹) in real-time. Operando XAS could be used in metal-catalyzed cyanation reactions to monitor the oxidation state and coordination environment of the metal center throughout the catalytic cycle. researchgate.net
Flow Chemistry Monitoring Continuous flow chemistry offers enhanced safety, better temperature control, and easier scalability, particularly for potentially hazardous reactions like cyanations. syncrest.comacs.orgvapourtec.comacs.org Integrating real-time monitoring techniques into flow reactors is a key advantage of this approach. Analytical tools such as IR, UV-Vis, or even NMR and MS can be coupled directly to the flow system. acs.org This setup allows for rapid reaction optimization by quickly screening different parameters (temperature, residence time, stoichiometry) and observing their effect on yield and purity instantaneously. For the synthesis of this compound, a flow process could be monitored by GC, allowing for kinetic analysis and the identification of reaction bottlenecks or side product formation as they occur. acs.org
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is the ultimate arbiter for the assignment of absolute stereochemistry.
For a molecule to be analyzed by X-ray crystallography, it must first be grown as a single, high-quality crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted spots is directly related to the arrangement of atoms within the crystal lattice. Mathematical processing of this data yields an electron density map, from which the precise position of each atom in the molecule can be determined.
Although a crystal structure for this compound itself is not prominently reported, the technique has been instrumental in confirming the structure and absolute configuration of closely related chiral nitriles and synthetic intermediates. researchgate.netacs.org For example, in asymmetric catalysis research leading to chiral products, X-ray crystallography of a crystalline derivative provides unambiguous proof of the stereochemical outcome of the reaction, which is essential for validating the effectiveness of a new chiral catalyst or synthetic method. researchgate.net The resulting structural data, including bond lengths, bond angles, and torsion angles, provide a complete and unequivocal picture of the molecule's conformation in the solid state. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-2-hydroxy-4-phenylbut-3-enenitrile |
| (E)-2,2-dimethyl-4-phenyl-4-(phenylselanyl)but-3-enenitrile |
| 2-(Hydroxymethyl)-3-phenylbut-3-enenitrile |
| (2R,3E)-2-(Benzoyloxy)-4-phenylbut-3-enenitrile |
| (S)-2-Hydroxy-4-phenylbut-3-enenitrile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenylbut-3-enenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with palladium-catalyzed cyanation of alkenes or nitrile group introduction via nucleophilic substitution. Optimize variables (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to maximize yield. Monitor reaction progress via TLC or GC-MS. For reproducibility, document precise stoichiometric ratios and purification steps (e.g., column chromatography with silica gel) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use and NMR to confirm the presence of the nitrile group (δ ~110-125 ppm in ) and alkene protons (δ 5-6 ppm in ). Assign peaks using coupling constants and DEPT-135 for carbon hybridization.
- IR : Identify the C≡N stretch (~2200-2260 cm) and alkene C=C stretch (~1620-1680 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for molecular weight validation). Cross-reference spectral libraries for impurities .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed (consult SDS guidelines). Store in airtight containers away from oxidizers. Monitor airborne concentrations with gas detectors. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX programs, and what challenges might arise during structure solution?
- Methodological Answer : Use SHELXL for refinement, inputting .hkl files from diffraction data. Address challenges like twinning or weak data by adjusting parameters (e.g., TWIN/BASF commands). Validate geometry with ORTEP-3 for thermal ellipsoid visualization. For ambiguous electron density, test multiple disorder models and refine occupancy ratios. Cross-check R-factors () and residual density maps to confirm accuracy .
Q. What statistical approaches are recommended for analyzing contradictory data in studies involving this compound?
- Methodological Answer :
- Error Analysis : Quantify instrumental precision (e.g., standard deviation of triplicate measurements).
- Bayesian Inference : Use posterior probabilities to weigh conflicting results (e.g., divergent reaction yields).
- Meta-Analysis : Aggregate data from multiple studies, applying Cochran’s Q-test to assess heterogeneity. Report confidence intervals and -values (<0.05) for significance .
Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
- Methodological Answer :
- Hypothesis-Driven Design : Test catalytic systems (e.g., Pd/C vs. Ni-based catalysts) for hydrogenation or cross-coupling.
- Control Variables : Fix temperature/pressure while varying catalyst loading (e.g., 1-5 mol%).
- Data Collection : Use in situ FTIR or HPLC to track intermediate formation.
- Ethical Compliance : Ensure protocols align with institutional safety reviews, especially for hazardous intermediates .
Data Presentation Guidelines
- Tables : Include raw data (e.g., crystallographic parameters, reaction yields) in appendices. Highlight processed data (e.g., ANOVA tables) in the main text .
- Figures : Use ORTEP-3-generated diagrams for crystal structures. Label axes with units (Å for bond lengths, ° for angles) .
- Statistical Reporting : Adhere to metric standards (e.g., mean ± SD, ) and avoid "significant" without -values .
Ethical and Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
